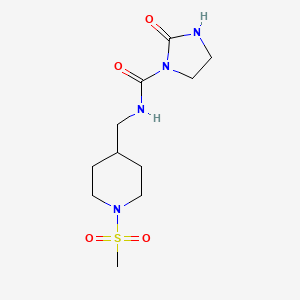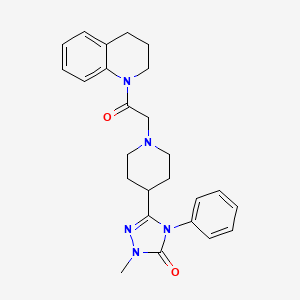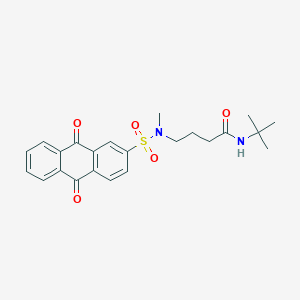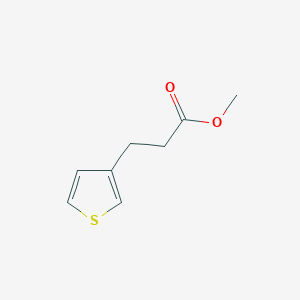
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of piperidine, which is a common synthetic fragment used in drug design . Piperidine derivatives are present in more than twenty classes of pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound were not found, piperidine derivatives are often synthesized through intra- and intermolecular reactions . These reactions can lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Applications De Recherche Scientifique
Cannabinoid Receptor Antagonists
One notable application is in the design of cannabinoid receptor antagonists. Compounds with a similar structural motif have been investigated for their ability to bind to and antagonize cannabinoid receptors, which could have implications for treating conditions related to cannabinoid system dysregulation. For instance, pyrazole derivatives, closely related in structure, have been explored for their potential to mitigate adverse effects of cannabinoids and serve as pharmacological tools for studying cannabinoid receptor functions (Lan et al., 1999).
Antimicrobial Agents
Another research area focuses on the synthesis of N-substituted derivatives incorporating similar piperidinyl motifs for antimicrobial applications. These derivatives have been tested against various bacterial strains, showing moderate to significant activity. The study of such compounds contributes to the ongoing search for new antibacterial agents amid rising antibiotic resistance (Khalid et al., 2016).
Molecular Interaction Studies
Further, the interaction of analogous compounds with specific receptors, such as the CB1 cannabinoid receptor, has been studied to understand the molecular basis of receptor antagonism. These studies contribute to the development of more selective and potent ligands by elucidating structural requirements for receptor binding and activity (Shim et al., 2002).
Polymer Science
In polymer science, derivatives of similar structural families have been utilized in the synthesis of novel polyimides. These materials are investigated for their thermal stability, solubility, and potential applications in metal ion adsorption, highlighting the versatility of compounds with piperidinyl and imidazolidinone components in creating advanced materials (Mansoori & Ghanbari, 2015).
Central Nervous System Disorders
Research also extends to the exploration of N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines for their potential in treating central nervous system (CNS) disorders. These studies aim to design selective ligands or multifunctional agents for polypharmacological approaches, offering insights into therapeutic strategies for complex diseases (Canale et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
N-[(1-methylsulfonylpiperidin-4-yl)methyl]-2-oxoimidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O4S/c1-20(18,19)14-5-2-9(3-6-14)8-13-11(17)15-7-4-12-10(15)16/h9H,2-8H2,1H3,(H,12,16)(H,13,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXZUYBIWKXDPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)N2CCNC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Cyclopropyl-2-[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2361257.png)

![N-(3-chlorophenyl)-2-({5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide](/img/structure/B2361260.png)
![3-chloro-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2361262.png)

![(E)-N-benzyl-3-[5-bromo-2-(difluoromethoxy)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2361264.png)
![Ethyl 2-(2-naphthamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2361265.png)
![(Z)-4-butoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2361267.png)
![N-mesityl-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2361268.png)

![1-((1R,5S)-8-(cyclopropanecarbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2361270.png)
